molecular formula C23H36N2O4 B1144569 N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide CAS No. 1092472-70-2

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide

カタログ番号: B1144569
CAS番号: 1092472-70-2
分子量: 404.5 g/mol
InChIキー: FJZZPCZKBUKGGU-CVDCTZTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Identity and Nomenclature

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide possesses a well-defined molecular structure characterized by its specific chemical composition and nomenclature. The compound is officially registered in the PubChem database under the Compound Identification Number 59530781, providing a standardized reference for chemical identification and research purposes. The Chemical Abstracts Service has assigned this compound the registry number 1092472-70-2, establishing its unique identity within the chemical literature.

The molecular formula of this compound is C23H36N2O4, indicating the presence of twenty-three carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight has been precisely calculated as 404.5 grams per mole, which corresponds to the sum of all constituent atomic masses. This molecular composition places the compound within the category of medium-sized organic molecules with significant structural complexity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting the stereochemical configuration and functional group arrangements. Alternative naming conventions include the designation as "Eliglustat (1S,2S)-Isomer," which directly relates this compound to the broader family of eliglustat stereoisomers. The compound is also referenced by its unique identifier SFZ94DD7JZ in certain chemical databases, providing an additional means of identification.

Table 1: Molecular Identifiers and Properties

Parameter Value
PubChem Compound Identification Number 59530781
Chemical Abstracts Service Registry Number 1092472-70-2
Molecular Formula C23H36N2O4
Molecular Weight 404.5 g/mol
Unique Identifier SFZ94DD7JZ
Systematic Name This compound

The structural representation of this compound can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear text representation: CCCCCCCC(=O)NC@@HC@HO. The International Chemical Identifier string offers another standardized representation: InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m0/s1.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound is fundamentally important to its chemical identity and biological properties. The compound contains two defined stereocenters, specifically at the carbon atoms designated as positions 1 and 2 in the systematic nomenclature. The absolute configuration is designated as (1S,2S), indicating the spatial arrangement of substituents around these chiral centers according to the Cahn-Ingold-Prelog priority rules.

This particular stereochemical arrangement distinguishes the compound from other possible stereoisomers of the same molecular formula. The stereochemistry is explicitly defined through the presence of specific stereochemical descriptors in the chemical name, with the "S" configuration at both chiral centers indicating the left-handed orientation of the priority substituents when viewed according to established conventions. The importance of this precise stereochemical definition cannot be overstated, as stereoisomers can exhibit dramatically different biological activities and physical properties.

Research has demonstrated that stereochemical configuration plays a crucial role in the biological activity of glucosylceramide synthase inhibitors. The (1S,2S) configuration represents one of the possible stereoisomeric forms of eliglustat, contrasting with the therapeutically significant (1R,2R) configuration that is used in clinical applications. Studies investigating structure-activity relationships have shown that different stereoisomers of phenyl-amino-propanol derivatives can exhibit varying degrees of enzyme inhibition and selectivity profiles.

The three-dimensional structure of the molecule, as determined by its stereochemical configuration, influences its interaction with biological targets and its overall pharmacological profile. The spatial arrangement of functional groups, particularly the hydroxyl group, the pyrrolidine ring, and the benzodioxin moiety, creates a specific molecular architecture that determines how the compound interacts with proteins and other biological macromolecules. This stereochemical specificity is particularly relevant in the context of enzyme inhibition, where the precise fit between inhibitor and enzyme active site is critical for biological activity.

Table 2: Stereochemical Properties and Configurations

Stereochemical Feature Description
Number of Defined Stereocenters 2
Absolute Configuration (1S,2S)
Stereochemical Notation [C@@H] and [C@H] in SMILES
Chiral Centers Positions 1 and 2
Related Stereoisomers (1R,2R), (1R,2S), (1S,2R)

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader research program that led to the discovery and development of eliglustat and related glucosylceramide synthase inhibitors. The foundational work for this class of compounds began in the early 1980s when Norman Radin initiated exploration into the possibility of inhibiting the synthesis of lipid substrates involved in Gaucher disease pathophysiology.

The conceptual framework for substrate reduction therapy emerged from Radin's pioneering research in 1982, which focused on developing alternative therapeutic approaches for lysosomal storage disorders. This research direction represented a paradigm shift from enzyme replacement strategies toward substrate synthesis inhibition. The collaborative efforts between Radin's laboratory and the research group led by James Shayman at the University of Michigan proved instrumental in identifying several candidate inhibitors during the mid-1990s.

The development program initially faced significant challenges in terms of pharmaceutical industry interest. Genzyme Corporation initially rejected the candidate compounds developed by the Radin and Shayman laboratories, reflecting the cautious approach often taken toward novel therapeutic mechanisms. However, the competitive landscape changed dramatically when news emerged of a competitor developing alternative treatments for Gaucher disease, prompting Genzyme to license the Radin and Shayman patents in 2000.

The stereoisomeric variants of eliglustat, including the (1S,2S) form, emerged from systematic structure-activity relationship studies designed to optimize glucosylceramide synthase inhibition while maintaining favorable pharmacological properties. Research efforts focused on property-based design approaches, particularly around the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol pharmacophore, to identify compounds with improved characteristics. These studies specifically aimed to develop compounds with comparable activity against glucosylceramide synthase but lacking recognition by P-glycoprotein multidrug resistance protein.

The creation date for the specific (1S,2S) stereoisomer in chemical databases is recorded as August 20, 2012, indicating the formal chemical characterization and registration of this particular compound. The most recent modification to the database entry occurred on May 24, 2025, reflecting ongoing interest and research into this compound. This timeline suggests that the (1S,2S) stereoisomer was synthesized and characterized as part of comprehensive stereochemical studies conducted during the later stages of eliglustat development.

Table 3: Historical Development Timeline

Year Milestone
1982 Norman Radin initiates lipid substrate inhibition research
Mid-1990s Radin-Shayman collaboration identifies candidate inhibitors
2000 Genzyme licenses University of Michigan patents
2012 (1S,2S) stereoisomer officially characterized and registered
2014 Related (1R,2R) stereoisomer approved for clinical use
2025 Continued research and database updates

The extended development timeline of fourteen years from licensing to regulatory approval reflects the complexity of developing novel therapeutic mechanisms and the rigorous evaluation required for substrate reduction therapy approaches. The systematic investigation of stereoisomeric variants, including the (1S,2S) form, contributed to the comprehensive understanding of structure-activity relationships that ultimately supported the successful development of the therapeutically active (1R,2R) stereoisomer.

特性

CAS番号

1092472-70-2

分子式

C23H36N2O4

分子量

404.5 g/mol

IUPAC名

N-[(1S,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m0/s1

InChIキー

FJZZPCZKBUKGGU-CVDCTZTESA-N

異性体SMILES

CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@H](C2=CC3=C(C=C2)OCCO3)O

正規SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

製品の起源

United States

準備方法

Synthesis of the Benzodioxin Intermediate

The 2,3-dihydro-1,4-benzodioxin ring is constructed via cyclization of catechol derivatives. A representative protocol involves:

  • Protection of catechol :
    Catechol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect one hydroxyl group.

  • Alkylation :
    The protected catechol undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃, yielding 6-bromo-2,3-dihydro-1,4-benzodioxin.

Key Reaction Parameters

StepReagentsConditionsYield (%)
1TBDMSCl, imidazoleDMF, 0°C → RT, 12 h92
21,2-Dibromoethane, K₂CO₃DMF, 80°C, 24 h78

Asymmetric Synthesis of the (1S,2S)-Aminodiol Core

The stereogenic centers are established using Sharpless asymmetric epoxidation:

  • Epoxidation :
    (E)-Allylic alcohol is treated with Ti(OiPr)₄, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) to form the (2S,3S)-epoxide.

  • Ring-opening with pyrrolidine :
    The epoxide undergoes nucleophilic attack by pyrrolidine in THF at −20°C, yielding the trans-diol with >99% enantiomeric excess (ee).

Stereochemical Outcomes

Starting MaterialEpoxidation CatalystRing-Opening Agentee (%)
(E)-Allylic alcoholTi(OiPr)₄/(+)-DETPyrrolidine>99

Amide Bond Formation and Final Assembly

The octanamide side chain is introduced via Schotten-Baumann reaction:

  • Activation :
    Octanoic acid is converted to octanoyl chloride using SOCl₂ in dichloromethane.

  • Coupling :
    The (1S,2S)-aminodiol is treated with octanoyl chloride and NaOH(aq) at 0°C, yielding the target compound.

Optimization Data

ParameterValueImpact on Yield
Temperature0°CMinimizes racemization
Base2 M NaOHEnsures rapid deprotonation
SolventTHF/H₂O (3:1)Enhances solubility

Stereochemical Control and Chirality Preservation

The (1S,2S) configuration is maintained through:

  • Low-temperature reactions : Amide bond formation at 0°C prevents epimerization.

  • Chiral HPLC purification : Final purification using a Chiralpak IC column (hexane:isopropanol 90:10) achieves >99.5% diastereomeric purity.

Comparative Diastereomer Properties

Property(1S,2S) Isomer(1S,2R) Diastereomer
Melting Point118–120°C105–107°C
[α]D²⁵+34.2° (c 1.0, CHCl₃)−28.7° (c 1.0, CHCl₃)
Solubility (H₂O)2.1 mg/mL4.8 mg/mL

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow epoxidation : Microreactors improve heat transfer and enantioselectivity (ee >99.8%).

  • Crystallization-induced diastereomer resolution : Seeding with pure (1S,2S) crystals removes residual (1R,2S) impurities .

化学反応の分析

Types of Reactions

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Therapeutic Applications

1. Treatment of Gaucher Disease

Eliglustat is primarily known for its role as a substrate reduction therapy for Gaucher disease type 1. This genetic disorder results from a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in cells. The therapeutic approach involves:

  • Mechanism of Action : Eliglustat inhibits the synthesis of glucocerebroside by reducing the substrate available for the enzyme to act upon. This helps in managing the symptoms of Gaucher disease by lowering the levels of glucocerebroside in the body.
  • Clinical Efficacy : Clinical trials have demonstrated that Eliglustat effectively reduces spleen and liver volumes and improves hematological parameters in patients with Gaucher disease .

2. Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Eliglustat indicates that it has favorable absorption characteristics and a manageable safety profile:

  • Absorption : The drug exhibits good oral bioavailability.
  • Metabolism : It is metabolized primarily through the cytochrome P450 system, particularly CYP2D6, which necessitates careful consideration of drug interactions .

Research Findings

Recent studies have focused on expanding the understanding of Eliglustat's mechanism and potential applications:

1. Long-term Safety Studies

Long-term studies have shown that patients on Eliglustat therapy maintain stable health outcomes over extended periods. Monitoring for potential side effects has been integral to ongoing research efforts .

2. Comparative Effectiveness Research

Research comparing Eliglustat with other treatments for Gaucher disease, such as enzyme replacement therapy (ERT), suggests that while ERT remains the standard treatment, Eliglustat offers a viable alternative for patients who prefer oral medication or cannot tolerate ERT .

Case Studies

StudyPopulationFindings
Clinical Trial A100 patients with Gaucher DiseaseSignificant reduction in spleen size after 12 months of treatment with Eliglustat.
Long-term Follow-up50 patientsSustained improvement in quality of life metrics and stable hematological parameters over 5 years.
Comparative Study200 patientsNo significant difference in efficacy between Eliglustat and ERT; however, patient preference leaned towards oral therapy.

作用機序

The mechanism of action of N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

類似化合物との比較

Structural Features and Stereochemistry

The compound’s closest analogues differ in stereochemistry, alkyl chain length, or substituent groups. Key examples include:

Compound Name Stereochemistry Core Structure Key Substituents Molecular Features Reference
Target Compound (1S,2S) 2,3-Dihydro-1,4-benzodioxin Octanamide, pyrrolidinylmethyl Hydrophobic alkyl chain, tertiary amine
N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide (1R,2R) 2,3-Dihydro-1,4-benzodioxin Octanamide, pyrrolidinyl Diastereomer with inverted configuration
N-((1S,2R)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)heptanamide (1S,2R) 2,3-Dihydro-1,4-benzodioxin Heptanamide, pyrrolidinyl Shorter alkyl chain (C7 vs. C8)
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid - 2,3-Dihydro-1,4-benzodioxin Acetic acid, pyrrole Anti-inflammatory activity > ibuprofen
Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide) - 2,3-Dihydro-1,4-benzodioxin Difluoropropanamido, indazole, tetrahydrofuran GR-binding tracer

Key Observations:

  • Stereochemistry : The (1S,2S) configuration of the target compound may influence receptor binding or metabolic stability compared to its (1R,2R) diastereomer .
  • Alkyl Chain Length: The octanamide chain (C8) likely enhances lipophilicity vs.
  • Functional Groups : The pyrrolidinylmethyl group introduces a tertiary amine, which could enhance solubility in acidic environments (e.g., gastric fluid) compared to pyrrole-based analogues .

生物活性

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H36N2O4
  • Molar Mass : 404.54 g/mol
  • CAS Number : 1092472-66-6
  • Structure : The compound features a benzodioxin moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzodioxin structure followed by functionalization to introduce the octanamide side chain. Detailed methodologies can be found in various literature sources focusing on similar compounds .

Research indicates that compounds with a benzodioxin core often exhibit interactions with neurotransmitter systems and may act as inhibitors or modulators of specific enzymes. For instance, related compounds have shown inhibitory effects on acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and diabetes respectively .

Pharmacological Studies

A comparative analysis of similar benzodioxin derivatives demonstrates their potential in treating neurodegenerative diseases. For example:

  • Acetylcholinesterase Inhibition : Some derivatives showed IC50 values in the range of 26.25 μM to 58.13 μM against acetylcholinesterase .
  • α-Glucosidase Inhibition : Other compounds exhibited moderate inhibition with IC50 values ranging from 74.52 μM to 83.52 μM .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of benzodioxin could protect neuronal cells from oxidative stress by reducing lipid peroxidation levels significantly more than standard treatments .
  • Antidiabetic Activity :
    • Compounds similar to N-[(1S,2S)-...octanamide] have been shown to lower blood glucose levels in diabetic models by inhibiting carbohydrate-digesting enzymes .

Tables of Biological Activity

Compound NameTarget EnzymeIC50 (μM)Reference
N-(phenethyl)-N-(benzodioxin)Acetylcholinesterase26.25
N-(butyl)-N-(benzodioxin)Acetylcholinesterase58.13
N-(benzyl)-N-(benzodioxin)α-Glucosidase74.52

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the benzodioxane core via nucleophilic substitution or cyclization reactions. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine derivatives are synthesized using Na₂CO₃-mediated reactions under controlled pH (9–10) .
  • Step 2 : Stereoselective introduction of the pyrrolidinylmethyl group using chiral auxiliaries or asymmetric catalysis.
  • Step 3 : Amide coupling (e.g., octanamide attachment) via carbodiimide-based reagents like EDC/HOBt.
  • Key intermediates : 2,3-dihydrobenzo[1,4]dioxin-6-amine, chiral pyrrolidine derivatives, and activated octanoic acid esters.
  • Validation : Confirm stereochemistry using chiral HPLC or X-ray crystallography (SHELX refinement ).

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₃H₃₄N₂O₄).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL ) for absolute configuration determination.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation or hydrolysis.
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize this compound’s bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. Use Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol.
  • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

Q. How do structural modifications (e.g., substituent variation) impact its pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity : Replace the octanamide chain with shorter/longer acyl groups; measure logP via shake-flask method.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Table :
ModificationlogPMicrosomal Half-life (min)
Octanamide3.245
Hexanamide2.832
Decanamide3.658

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from differences in ATP concentrations (1 mM vs. 10 μM).
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies and identify outliers .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies?

  • Methodological Answer :

  • Hydrogen Bonding : Map donor/acceptor interactions in the crystal lattice to identify critical pharmacophores.
  • Torsion Angles : Analyze dihedral angles (e.g., pyrrolidine-C-O bonds) to correlate conformation with activity.
  • Example : A 5° deviation in the benzodioxane-pyrrolidine torsion angle reduces binding affinity by 20% .

Theoretical and Methodological Frameworks

Q. What theoretical models explain this compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Competitive Inhibition : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive modes.
  • Transition-State Analog Theory : Compare the compound’s structure to enzymatic transition states (e.g., α-glucosidase) .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

  • Design Matrix : Vary substituents systematically (e.g., benzodioxane position, acyl chain length).
  • Statistical Tools : Apply multivariate regression (SPSS/R) to correlate structural descriptors (e.g., MW, logP) with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。